2-Amino-5-chloro-2'-fluorobenzophenone

Catalog No.
S662059
CAS No.
784-38-3
M.F
C13H9ClFNO
M. Wt
249.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-chloro-2'-fluorobenzophenone

CAS Number

784-38-3

Product Name

2-Amino-5-chloro-2'-fluorobenzophenone

IUPAC Name

(2-amino-5-chlorophenyl)-(2-fluorophenyl)methanone

Molecular Formula

C13H9ClFNO

Molecular Weight

249.67 g/mol

InChI

InChI=1S/C13H9ClFNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2

InChI Key

GTGMXPIQRQSORU-UHFFFAOYSA-N

SMILES

Array

Synonyms

(2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone;

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N)F

The exact mass of the compound 2-Amino-5-chloro-2'-fluorobenzophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-5-chloro-2'-fluorobenzophenone (CAS 784-38-3) is a highly specialized, halogenated benzophenone derivative utilized as a critical building block in the synthesis of central nervous system (CNS) active pharmaceutical ingredients (APIs) . Characterized by its ortho-fluoro substitution on the benzoyl ring and a chloro group on the aniline ring, this compound serves as the primary precursor for short-acting, high-potency imidazobenzodiazepines such as midazolam and flurazepam. Its specific halogenation pattern dictates both the electronic properties required for efficient cyclization and the downstream pharmacological profile of the resulting APIs, making it an indispensable raw material for pharmaceutical manufacturing.

Substituting 2-Amino-5-chloro-2'-fluorobenzophenone with the more common, non-fluorinated analog 2-amino-5-chlorobenzophenone fundamentally alters the identity and clinical profile of the final product[1]. While the non-fluorinated precursor successfully undergoes similar cyclization reactions to yield diazepam derivatives, it cannot produce midazolam or flurazepam. The 2'-fluoro group is strictly required to achieve the enhanced GABA_A receptor binding affinity, rapid onset, and short half-life characteristic of these specific anesthetics and hypnotics. Furthermore, the electron-withdrawing nature of the fluorine atom influences the regioselectivity and kinetics of the initial acylation and subsequent cyclization steps, meaning that synthetic routes optimized for the fluorinated precursor are not directly interchangeable with those of its unfluorinated counterparts.

High-Purity Midazolam Intermediate Synthesis via Epichlorohydrin Cyclization

In large-scale API manufacturing, the conversion of 2-Amino-5-chloro-2'-fluorobenzophenone to the midazolam intermediate requires high efficiency and purity. A scalable process utilizing epichlorohydrin and ammonia, followed by phosphorus pentoxide-mediated cyclization at 70-80°C, demonstrated the robust processability of this specific fluorinated precursor [1]. The reaction yielded the target intermediate with an HPLC purity exceeding 99%, confirming that the ortho-fluoro group does not sterically hinder the multi-step annulation process when optimized conditions are applied.

Evidence DimensionIntermediate Purity (HPLC)
Target Compound Data> 99% purity (2.201 kg scale)
Comparator Or BaselineStandard industrial cyclization baselines
Quantified DifferenceAchieves >99% purity without requiring complex chromatographic purification
ConditionsReaction with epichlorohydrin/ammonia, followed by P2O5 at 70-80°C, recrystallized from hexane/ethanol

High-purity conversion at the kilogram scale minimizes downstream purification bottlenecks, making this precursor highly cost-effective for commercial midazolam production.

Dithiol-Mediated Protection and Cyclization Efficiency

Traditional five-step syntheses of midazolam from 2-Amino-5-chloro-2'-fluorobenzophenone via a carboxaldoxime intermediate often suffer from low overall yields and require cumbersome chromatographic separations. An improved procurement-relevant route leverages the direct treatment of 2-Amino-5-chloro-2'-fluorobenzophenone with 1,2-ethanedithiol in the presence of titanium tetrachloride [1]. This alternative pathway quantitatively yields the corresponding dithiolane intermediate in a sufficiently pure form, bypassing the tedious purification steps of the oxime route and significantly improving the commercial viability of the scale-up process.

Evidence DimensionIntermediate Isolation Requirement
Target Compound DataQuantitative yield of pure dithiolane intermediate
Comparator Or BaselineTraditional carboxaldoxime route (U.S. Patent 4,226,771)
Quantified DifferenceEliminates chromatographic separation steps required in the oxime route
ConditionsReaction with 1,2-ethanedithiol or 1,3-propanedithiol and TiCl4 Lewis acid

Eliminating chromatographic steps during intermediate synthesis drastically reduces solvent waste and cycle times in industrial API manufacturing.

Downstream Pharmacological Impact: 2'-Fluoro vs. Non-Fluoro Analogs

The procurement of 2-Amino-5-chloro-2'-fluorobenzophenone over its non-fluorinated counterpart (2-amino-5-chlorobenzophenone) is strictly dictated by the downstream pharmacological requirements of the synthesized API. Benzodiazepines derived from the 2'-fluoro precursor (e.g., midazolam, flurazepam) exhibit significantly higher binding affinities to the GABA_A receptor complex compared to the non-fluorinated diazepam analogs [1]. This enhanced affinity, driven by the electronegative fluorine atom interacting within the receptor binding pocket, translates to the rapid onset and potent sedative-hypnotic effects required for procedural sedation, which cannot be achieved using the non-fluorinated baseline.

Evidence DimensionDownstream API GABA_A Receptor Affinity
Target Compound DataHigh affinity (2'-fluoro benzodiazepines like midazolam)
Comparator Or BaselineModerate affinity (non-fluorinated benzodiazepines like diazepam)
Quantified DifferenceSignificant enhancement in receptor binding and faster clinical onset
ConditionsIn vivo and in vitro GABA_A receptor binding assays

Procurement of this exact fluorinated precursor is non-negotiable for manufacturing short-acting, high-potency anesthetics, as the non-fluorinated analog yields APIs with entirely different clinical indications.

Commercial Manufacturing of Midazolam

As the primary starting material, 2-Amino-5-chloro-2'-fluorobenzophenone is essential for the multi-step synthesis of midazolam, utilizing scalable cyclization routes (e.g., via epichlorohydrin or dithiolane intermediates) to achieve high-purity API .

Synthesis of Flurazepam and Related Hypnotics

The compound is the required building block for flurazepam, where the 2'-fluoro substitution is critical for the drug's specific pharmacokinetic profile as a long-acting treatment for insomnia.

Development of Novel Imidazobenzodiazepines

In medicinal chemistry, this precursor provides a versatile, pre-fluorinated scaffold for the discovery of new GABA_A positive allosteric modulators, allowing researchers to explore the structure-activity relationship of the 2'-fluoro group on receptor subtype selectivity .

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

249.0356698 Da

Monoisotopic Mass

249.0356698 Da

Heavy Atom Count

17

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 50 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 50 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

784-38-3

Wikipedia

2-Amino-5-chloro-2'-fluorobenzophenone

Dates

Last modified: 09-14-2023

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